Ácido 5-amino-2-fluorobencenosulfónico

Descripción general

Descripción

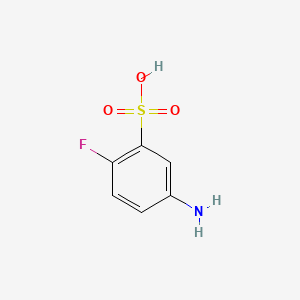

5-Amino-2-fluorobenzenesulfonic acid is a chemical compound with the molecular formula C6H6FNO3S . It has a molecular weight of 191.18 g/mol . The IUPAC name for this compound is 5-amino-2-fluorobenzenesulfonic acid .

Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluorobenzenesulfonic acid consists of a benzene ring substituted with an amino group at the 5th position and a fluorine atom at the 2nd position . The benzene ring is also substituted with a sulfonic acid group .Physical And Chemical Properties Analysis

5-Amino-2-fluorobenzenesulfonic acid is a solid compound . It has a melting point of approximately 310°C . The compound has a topological polar surface area of 88.8 Ų and a complexity of 248 . It has one rotatable bond .Aplicaciones Científicas De Investigación

Fluorescencia en la Detección Bioquímica

Ácido 5-amino-2-fluorobencenosulfónico: se utiliza en el desarrollo de aminoácidos fluorescentes, que son instrumentales en aplicaciones de detección bioquímica. Estos compuestos pueden detectar grupos funcionales e iones debido a su capacidad de sufrir transiciones π–π bajo longitudes de onda específicas de luz, emitiendo fotones que producen fluorescencia .

Tecnología de Fluorescencia Basada en Péptidos

En la tecnología de fluorescencia basada en péptidos, This compound puede incorporarse a los péptidos para mejorar su fluorescencia. Esta integración conserva la biocompatibilidad de los péptidos a la vez que aprovecha las propiedades fluorescentes del aminoácido, expandiendo así las capacidades de investigación en bioquímica .

Monitoreo de Liberación de Fármacos

Las propiedades fluorescentes de This compound se pueden aplicar para monitorear la liberación de fármacos. Al integrar este compuesto en formulaciones de fármacos, los investigadores pueden rastrear la liberación y distribución de los fármacos dentro de los sistemas biológicos, proporcionando información valiosa sobre la dinámica de la administración de fármacos .

Detección de Iones Metálicos

La fluorescencia de este compuesto se puede utilizar para detectar la presencia de iones metálicos. La sensibilidad de This compound a los cambios en su entorno lo convierte en un candidato adecuado para desarrollar sensores que puedan identificar y cuantificar iones metálicos en diversas muestras .

Etiquetado de Biomoléculas

This compound: puede servir como agente de etiquetado para biomoléculas. Sus propiedades fluorescentes permiten la visualización y el seguimiento de biomoléculas en estudios de investigación, ayudando a comprender los procesos e interacciones biológicos .

Síntesis de α-Aminoácidos No Naturales Fluorescentes

La investigación sobre la síntesis de α-aminoácidos no naturales fluorescentes a menudo implica This compound. Estos esfuerzos apuntan a refinar la estructura y las propiedades fotofísicas de estos compuestos para su aplicación en procesos sensibles al entorno, como la investigación médica .

Safety and Hazards

When handling 5-Amino-2-fluorobenzenesulfonic acid, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . It’s recommended to use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Mecanismo De Acción

Target of Action

It’s structurally similar to aminosalicylic acid, which is known to target mycobacterium tuberculosis .

Mode of Action

Aminosalicylic acid, a structurally similar compound, inhibits the synthesis of folic acid in mycobacterium tuberculosis . It does this by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

Aminosalicylic acid is known to inhibit the folic acid synthesis pathway in mycobacterium tuberculosis .

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

5-Amino-2-fluorobenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a sulfonating agent in the synthesis of organic compounds, which involves reactions with sodium sulfite and 5-fluoro-2-nitroaniline in the presence of sulfuric acid . The nature of these interactions often involves the formation of sulfonic acid derivatives, which are crucial in various biochemical pathways.

Cellular Effects

The effects of 5-Amino-2-fluorobenzenesulfonic acid on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, sulfur amino acids, which include compounds like 5-Amino-2-fluorobenzenesulfonic acid, are recognized for their role in controlling nutrient metabolism and cell functions . These compounds can act as mediators affecting metabolism and cell functions, thereby influencing protein synthesis and oxidative status.

Molecular Mechanism

At the molecular level, 5-Amino-2-fluorobenzenesulfonic acid exerts its effects through various binding interactions with biomolecules. It can participate in enzyme inhibition or activation and induce changes in gene expression. The compound’s molecular mechanism often involves rearrangement reactions, such as the benzilic acid rearrangement, which converts a 1,2-diketone into a carboxylic acid . These interactions are crucial for understanding the compound’s biochemical properties and its role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-2-fluorobenzenesulfonic acid can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a dark place, under an inert atmosphere, and at room temperature to maintain its stability . Long-term effects on cellular function observed in in vitro or in vivo studies include potential changes in cell signaling pathways and gene expression over extended periods.

Dosage Effects in Animal Models

The effects of 5-Amino-2-fluorobenzenesulfonic acid vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, including toxic or adverse effects at high doses . It is crucial to determine the optimal dosage to avoid any potential toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

5-Amino-2-fluorobenzenesulfonic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s role in amino acid degradation pathways, such as those involving sulfur amino acids, is significant . These pathways are crucial for maintaining cellular homeostasis and energy production.

Transport and Distribution

The transport and distribution of 5-Amino-2-fluorobenzenesulfonic acid within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for determining the compound’s bioavailability and efficacy in various biochemical applications.

Subcellular Localization

The subcellular localization of 5-Amino-2-fluorobenzenesulfonic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell.

Propiedades

IUPAC Name |

5-amino-2-fluorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRZCHPTZXGPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512606 | |

| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38962-61-7 | |

| Record name | 5-Amino-2-fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthesis pathways for 5-amino-2-fluorobenzenesulfonic acid described in the research?

A1: The research outlines two main synthesis pathways for 5-amino-2-fluorobenzenesulfonic acid:

- Sulfonation and Hydrolysis: This pathway involves treating p-fluoroacetanilide [] with oleum, followed by hydrolysis to yield 5-amino-2-fluorobenzenesulfonic acid [].

- Diazonium Salt Conversion: This pathway involves several steps, starting with the conversion of either 5-fluoro-2-nitroaniline or 2-fluoro-5-nitroaniline to their respective diazonium chlorides. These are then converted to 5-fluoro-2-nitrobenzenesulfonyl chloride and 2-fluoro-5-nitrobenzenesulfonyl chloride, respectively. Hydrolysis of these compounds leads to their respective sulfonic acids, which are then finally reduced to obtain 5-amino-2-fluorobenzenesulfonic acid [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)

![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)

![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)

![2-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1316446.png)

![4-Phenylthieno[3,2-c]pyridine](/img/structure/B1316450.png)